H-Thr-Val-OH chemical properties and structure
H-Thr-Val-OH chemical properties and structure
An In-depth Technical Guide to Threonyl-Valine (H-Thr-Val-OH)
Authored by a Senior Application Scientist
Foreword: A Molecule of Functional Dichotomy
In the vast landscape of peptide science, the study of dipeptides offers a foundational yet profound glimpse into the intricate world of protein chemistry and molecular biology. Threonyl-Valine (H-Thr-Val-OH), a seemingly simple dipeptide, presents a fascinating case of functional dichotomy. It is the covalent marriage of L-Threonine, a polar, hydrophilic amino acid, with L-Valine, a nonpolar, hydrophobic amino acid.[1][2] This union creates a molecule with unique physicochemical characteristics that influence its structure, solubility, and potential biological roles. This guide aims to provide an in-depth exploration of H-Thr-Val-OH, moving beyond mere data recitation to offer expert insights into its structural nuances, analytical characterization, and the rationale behind the experimental methodologies employed in its study. For researchers in biochemistry, pharmacology, and drug development, a thorough understanding of such fundamental building blocks is not merely academic—it is the bedrock upon which innovation is built.
Core Molecular Identity and Physicochemical Properties
H-Thr-Val-OH, systematically known as (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoic acid, is the product of a condensation reaction where the carboxyl group of L-Threonine forms a peptide bond with the amino group of L-Valine.[3] This linkage is the defining feature of its primary structure.
Structural and Chemical Properties
The inherent properties of H-Thr-Val-OH are a direct reflection of its constituent amino acids. Threonine's side chain contains a secondary hydroxyl group, making it a site for potential post-translational modifications like glycosylation and phosphorylation, and contributing to the molecule's polarity.[4] Conversely, Valine's bulky, nonpolar isopropyl side chain drives hydrophobic interactions, often causing it to be buried within the core of larger proteins to avoid aqueous environments.[1]
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoic acid | PubChem[3] |
| Synonyms | Thr-Val, Threonylvaline, TV dipeptide | PubChem[3] |
| Molecular Formula | C₉H₁₈N₂O₄ | PubChem[3] |
| Molecular Weight | 218.25 g/mol | PubChem[3] |
| Canonical SMILES | CNC)C(=O)O)N">C@HO | PubChem[3] |
| Physical Description | Solid (predicted) | HMDB[3] |
| LogP (Octanol/Water) | -3.12 (Extrapolated) | HMDB[3] |
Table 1: Core Physicochemical Properties of H-Thr-Val-OH.
Stereochemistry
Threonine is one of two proteinogenic amino acids featuring two chiral centers, leading to four possible stereoisomers.[5] The naturally occurring form is L-Threonine, specifically (2S,3R). Valine has one chiral center. Therefore, the standard biological form of this dipeptide, L-Threonyl-L-Valine, possesses a defined stereochemical configuration that is critical for its recognition by enzymes and receptors.
Caption: 2D representation of H-Thr-Val-OH structure.
Isoelectric Point (pI) and Solubility
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[6] For a dipeptide with non-ionizable side chains, the pI is calculated by averaging the pKa values of the N-terminal amino group and the C-terminal carboxyl group.
-
N-terminal α-amino group (from Threonine): pKa ≈ 9.6 - 10.4[5]
-
C-terminal α-carboxyl group (from Valine): pKa ≈ 2.3 - 2.6[5]
Calculation: pI = (pKa_COOH + pKa_NH₃⁺) / 2 pI ≈ (2.4 + 9.8) / 2 = 6.1
This calculated pI indicates that H-Thr-Val-OH has minimal solubility in aqueous solutions around pH 6.1 and will carry a net positive charge at lower pH and a net negative charge at higher pH.
Solubility Insights: The solubility of a peptide is dictated by its amino acid composition.[7] H-Thr-Val-OH contains a polar residue (Thr) and a nonpolar one (Val). While dipeptides are often significantly more water-soluble than their constituent amino acids, the hydrophobic nature of valine can promote aggregation at high concentrations.[8] For experimental work, initial solubilization should be attempted in deionized water. If solubility is limited, the addition of a small amount of acid (e.g., 10% acetic acid) or base (e.g., 0.1 M ammonia) can improve solubility by moving the pH away from the pI.
Synthesis and Purification
The synthesis of H-Thr-Val-OH is typically achieved through standard peptide synthesis protocols, most commonly Solid-Phase Peptide Synthesis (SPPS), which offers high efficiency and ease of purification.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The rationale for using SPPS is its cyclic nature, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. This simplifies purification by allowing excess reagents and byproducts to be washed away after each step.
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Expert Considerations:
-
Protecting Groups: The hydroxyl group on the Threonine side chain is protected (e.g., with a tert-butyl group, tBu) to prevent side reactions during coupling. The N-terminus is protected with an Fmoc group, which is base-labile.
-
Cleavage: The choice of cleavage cocktail is critical. A standard trifluoroacetic acid (TFA) cocktail with scavengers (e.g., water, triisopropylsilane) is used to remove the peptide from the resin and simultaneously remove the side-chain protecting groups.
Structural Elucidation and Analytical Characterization
Confirming the identity, purity, and structure of synthesized H-Thr-Val-OH requires a multi-technique analytical approach. The synergy between Mass Spectrometry, NMR, and IR spectroscopy provides a comprehensive and self-validating dataset.[9][10]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and sequence of the dipeptide.
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve ~0.1 mg of the lyophilized peptide in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid is crucial for promoting protonation and enhancing ionization efficiency.
-
Instrumentation: Infuse the sample directly into an ESI-MS system.
-
Data Acquisition: Acquire data in positive ion mode.
-
Expected Result: The primary ion observed will be the protonated molecular ion [M+H]⁺.
-
Calculated Mass (C₉H₁₈N₂O₄): 218.13 Da
-
Expected [M+H]⁺: 219.14 m/z
-
Tandem MS (MS/MS) can be performed on the 219.14 m/z precursor ion to confirm the sequence. Fragmentation along the peptide backbone will produce characteristic b- and y-ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation by mapping the proton and carbon framework. NMR is the gold standard for determining the 3D structure of peptides in solution.[11]
Methodology: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the peptide in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. DMSO-d₆ is preferred over D₂O as it slows the exchange of the amide proton with the solvent, allowing its signal to be observed.
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon backbone and side chains.
-
2D NMR (e.g., COSY, HSQC): Used to correlate connected protons (COSY) and protons with their directly attached carbons (HSQC), which is essential for assigning specific signals to each atom in the molecule.[12]
| Proton Signal | Expected Chemical Shift (ppm in DMSO-d₆) | Multiplicity |
| Thr α-H | ~4.1 - 4.3 | Doublet |
| Thr β-H | ~3.9 - 4.1 | Multiplet |
| Thr γ-CH₃ | ~1.0 - 1.2 | Doublet |
| Val α-H | ~4.2 - 4.4 | Doublet of doublets |
| Val β-H | ~2.0 - 2.2 | Multiplet |
| Val γ-CH₃ (x2) | ~0.8 - 1.0 | Doublets |
| Amide N-H | ~7.5 - 8.5 | Doublet |
Table 2: Predicted ¹H NMR Chemical Shifts for H-Thr-Val-OH.
Infrared (IR) Spectroscopy
Objective: To confirm the presence of key functional groups.
Methodology: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid peptide powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| O-H (hydroxyl & carboxyl) | 3200-3500 (broad) | Stretch |
| N-H (amine & amide) | 3100-3300 | Stretch |
| C=O (carboxyl) | ~1720 | Stretch |
| C=O (Amide I) | ~1650 | Stretch |
| N-H (Amide II) | ~1550 | Bend |
Table 3: Characteristic IR Absorptions for H-Thr-Val-OH.
Caption: Integrated workflow for analytical characterization.
Applications and Relevance in Research
While H-Thr-Val-OH is a simple dipeptide, its relevance extends into several areas of research and development.
-
Building Block in Peptide Synthesis: It serves as a fundamental building block for the synthesis of larger, more complex therapeutic peptides and proteins.
-
Metabolomics Research: Dipeptides are increasingly studied as biomarkers. For instance, alterations in the levels of certain dipeptides, including Thr-Val, have been noted in metabolomic studies related to diseases like colorectal cancer, suggesting a role in cellular metabolism.[3]
-
Drug Development Precursors: The constituent amino acids are vital. Threonine analogues, specifically β-hydroxy-α-amino acids, are important precursors for pharmaceuticals.[13][14] Understanding the chemistry of peptides containing them is crucial for developing novel therapeutics.[15]
-
Nutritional Science: As a component of protein hydrolysates, it is relevant in the formulation of specialized nutritional products and cell culture media, where dipeptides can offer superior solubility and stability compared to free amino acids.[8]
Conclusion
H-Thr-Val-OH serves as an exemplary model for understanding the fundamental principles of peptide chemistry. Its structure, a blend of polar and nonpolar characteristics, dictates its behavior in solution and its interactions with biological systems. The methodologies outlined in this guide—from rational synthesis to rigorous, multi-faceted analytical characterization—represent the standard of practice in modern peptide science. For the researcher, a deep appreciation of these principles is not just foundational; it is the essential lens through which the complex world of proteomics and drug discovery is brought into focus.
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